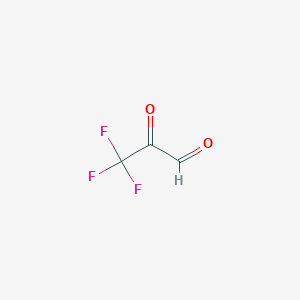

3,3,3-Trifluoro-2-oxopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOORHYEKAWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381239 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91944-47-7 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive α-ketoaldehyde with significant potential in organic synthesis and as a building block for pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable synthon for the introduction of fluorine into complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the oxidation of suitable trifluorinated precursors or the functionalization of readily available trifluoromethylated starting materials. This guide will focus on two promising and accessible routes:

-

Synthesis from Ethyl Trifluoroacetate via 1,1,1-Trifluoroacetone: A two-step process involving the synthesis of 1,1,1-trifluoroacetone followed by its oxidation.

-

Synthesis via Hydrolysis of a Protected Precursor: A method that relies on the formation of a stable intermediate, which is then hydrolyzed to yield the final product.

Pathway 1: Synthesis from Ethyl Trifluoroacetate via 1,1,1-Trifluoroacetone

This pathway leverages the commercial availability of ethyl trifluoroacetate. The synthesis proceeds in two key stages: the formation of 1,1,1-trifluoroacetone and its subsequent oxidation to this compound.

Step 1: Synthesis of 1,1,1-Trifluoroacetone

1,1,1-Trifluoroacetone is produced from the condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, which is then hydrolyzed and decarboxylated.[1]

Reaction Scheme:

Caption: Synthesis of 1,1,1-Trifluoroacetone from Ethyl Trifluoroacetate.

Experimental Protocol:

-

Materials: Ethyl trifluoroacetate, ethyl acetate, sodium ethoxide, hydrochloric acid, diethyl ether.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours to facilitate the Claisen condensation.

-

The resulting ethyl 4,4,4-trifluoroacetoacetate is then subjected to acidic hydrolysis using dilute hydrochloric acid.

-

The mixture is heated to effect decarboxylation, yielding 1,1,1-trifluoroacetone.

-

The product is extracted with diethyl ether, and the organic layer is dried and concentrated.

-

Purification is achieved by distillation.

-

Quantitative Data:

| Parameter | Value |

| Yield of 1,1,1-Trifluoroacetone | 70-80% |

| Purity | >98% |

| Boiling Point of 1,1,1-Trifluoroacetone | 21-22 °C |

Step 2: Oxidation of 1,1,1-Trifluoroacetone to this compound

The oxidation of the methyl group of 1,1,1-trifluoroacetone to an aldehyde functionality presents a significant challenge. A plausible method involves a multi-step sequence, potentially through a halogenation followed by a Kornblum-type oxidation.

Reaction Scheme:

Caption: Proposed oxidation of 1,1,1-Trifluoroacetone.

Experimental Protocol (Proposed):

-

Materials: 1,1,1-Trifluoroacetone, N-Bromosuccinimide (NBS), p-toluenesulfonyl chloride (TsCl), silver tosylate, dimethyl sulfoxide (DMSO), triethylamine.

-

Procedure:

-

Bromination: 1,1,1-Trifluoroacetone is reacted with NBS in the presence of a radical initiator to yield 1-bromo-1,1,1-trifluoroacetone.

-

Tosylation: The bromo-ketone is then converted to the corresponding tosylate by reaction with silver tosylate.

-

Kornblum Oxidation: The resulting 3,3,3-trifluoro-2-oxopropyl tosylate is dissolved in DMSO and heated in the presence of a base like triethylamine to afford this compound.

-

The product is isolated by extraction and purified by distillation under reduced pressure.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Overall Yield | Moderate |

| Purity | Variable, requires careful purification |

Pathway 2: Synthesis via Hydrolysis of a Protected Precursor

This pathway involves the synthesis of a stable, protected form of the target molecule, which is then deprotected to release the highly reactive α-ketoaldehyde. A common protecting group for aldehydes is an acetal.

Reaction Scheme:

Caption: Synthesis via Hydrolysis of a Protected Precursor.

Experimental Protocol:

-

Materials: 1,1-Dimethoxy-3,3,3-trifluoropropane, oxidizing agent (e.g., KMnO₄, SeO₂), dilute strong acid (e.g., HCl, H₂SO₄).

-

Procedure:

-

Oxidation: 1,1-Dimethoxy-3,3,3-trifluoropropane is oxidized at the C2 position to introduce the keto functionality, yielding 3,3,3-trifluoro-2,2-dimethoxypropanal.

-

Hydrolysis: The resulting acetal is carefully hydrolyzed under acidic conditions to yield this compound. The reaction progress should be monitored closely to avoid side reactions of the product.

-

The product is typically isolated as its hydrate, which is more stable.[2]

-

If the anhydrous form is required, dehydration can be achieved, for example, by azeotropic distillation.[2]

-

Quantitative Data:

| Parameter | Value |

| Yield of Acetal | Good to Excellent |

| Yield of Hydrolysis | Variable, dependent on conditions |

| Stability of Product | Exists as a stable hydrate in aqueous solution |

Data Summary

| Synthesis Pathway | Starting Material | Key Intermediates | Overall Yield | Key Advantages | Key Challenges |

| Pathway 1 | Ethyl trifluoroacetate | 1,1,1-Trifluoroacetone, 3,3,3-Trifluoro-2-oxopropyl tosylate | Moderate | Readily available starting material. | Multi-step, potentially harsh oxidation conditions. |

| Pathway 2 | 1,1-Dialkoxy-3,3,3-trifluoropropane | This compound dialkyl acetal | Good | Formation of a stable intermediate. | Availability of the starting material, control of the final hydrolysis step. |

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor for chemists in the pharmaceutical and agrochemical industries. The pathways outlined in this guide provide a solid foundation for the preparation of this valuable fluorinated building block. Pathway 1, starting from the readily available ethyl trifluoroacetate, offers a logical, albeit multi-step, approach. Pathway 2, proceeding through a protected intermediate, may provide a more controlled route to the final product, particularly if the starting material is accessible. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, purity, and available resources. Further optimization of the proposed experimental conditions is encouraged to achieve higher yields and purity. The inherent reactivity of the target molecule necessitates careful handling and purification, and its isolation as a more stable hydrate is often advantageous.

References

In-Depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal. This highly reactive dicarbonyl compound is of interest in medicinal chemistry and drug development due to the unique properties conferred by its trifluoromethyl group. This document summarizes its known physical and chemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and discusses its potential biological relevance. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Core Physicochemical Properties

This compound is a colorless liquid with a pungent odor, characteristic of small aldehydes. The presence of the highly electronegative trifluoromethyl group significantly influences its electronic properties, enhancing the electrophilicity of the adjacent carbonyl carbons.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Trifluoromethylglyoxal, Trifluoropyruvic aldehyde | PubChem[1] |

| CAS Number | 91944-47-7 | PubChem[1] |

| Molecular Formula | C₃HF₃O₂ | PubChem[1] |

| Molecular Weight | 126.03 g/mol | PubChem[1] |

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that experimentally verified data for this compound is limited, and some values are predicted.

| Property | Value | Remarks | Source |

| Boiling Point | 40.8 °C | At 760 mmHg | LookChem[2] |

| Density | 1.417 g/cm³ | LookChem[2] | |

| Vapor Pressure | 417 mmHg | At 25 °C | LookChem[2] |

| Refractive Index | 1.3 | LookChem[2] | |

| Solubility | Soluble in water | Commercially available as a 20% aqueous solution. | PubChem[1] |

| Melting Point | Not available |

Synthesis and Experimental Protocols

Plausible Synthesis Workflow

The following diagram illustrates a hypothetical two-step synthesis of this compound.

Experimental Protocol: Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus under atmospheric pressure.

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask. A calibrated thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Spectroscopic and Reactivity Profile

Predicted Spectroscopic Data

Based on the functional groups present (aldehyde, ketone, trifluoromethyl group), the following spectroscopic characteristics are predicted for this compound.

| Spectroscopy | Predicted Chemical Shifts / Bands | Justification |

| ¹H NMR | Singlet around 9-10 ppm. | The aldehydic proton is highly deshielded and lacks adjacent protons for coupling.[3] |

| ¹³C NMR | Carbonyl carbons (aldehyde and ketone) in the range of 180-200 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. | The electronegative oxygen atoms cause significant deshielding of the carbonyl carbons.[3] |

| ¹⁹F NMR | A singlet in the range of -70 to -80 ppm (relative to CFCl₃). | Typical chemical shift for a trifluoromethyl group adjacent to a carbonyl group.[4] |

| IR Spectroscopy | Strong C=O stretching bands around 1720-1740 cm⁻¹ (ketone) and 1700-1720 cm⁻¹ (aldehyde). A characteristic C-H stretch for the aldehyde at ~2720 cm⁻¹ and ~2820 cm⁻¹. | The two carbonyl groups will have distinct stretching frequencies. The aldehydic C-H stretch is a key diagnostic peak.[5][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 126. Fragments corresponding to the loss of CHO (m/z 97) and CF₃ (m/z 57). | Fragmentation is expected to occur at the C-C bonds adjacent to the carbonyl groups. |

Reactivity and Stability

This compound is expected to be a highly reactive compound. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. It is likely to exist in equilibrium with its hydrate in aqueous solutions. The compound should be stored in a cool, dry place away from strong bases and nucleophiles to prevent polymerization and other reactions.

Biological Activity and Relevance in Drug Development

The biological activity of this compound has not been extensively studied. However, related compounds offer insights into its potential roles.

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various hydrolases, such as esterases and proteases.[7][8] They can act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with active site serine or cysteine residues. It is plausible that this compound could inhibit enzymes with a nucleophilic residue in their active site.

-

Reaction with Biomolecules: Glyoxals are known to react with the side chains of amino acids, particularly the guanidinium group of arginine, to form stable adducts.[9][10][11] This reactivity suggests that this compound could potentially modify proteins and other biological macromolecules.

Hypothetical Enzyme Inhibition Pathway

The following diagram illustrates the general mechanism by which a trifluoromethyl ketone can inhibit a serine hydrolase.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive characterization of a novel compound like this compound.

Conclusion

This compound is a fascinating molecule with significant potential in chemical and biological research. Its unique combination of a reactive dicarbonyl system and an electron-withdrawing trifluoromethyl group makes it a valuable tool for probing enzymatic mechanisms and a potential scaffold for the development of novel therapeutics. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

- 1. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. dovepress.com [dovepress.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cires1.colorado.edu [cires1.colorado.edu]

- 10. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3,3,3-Trifluoro-2-oxopropanal structural analysis and conformation

An In-depth Technical Guide on the Structural Analysis and Conformation of 3,3,3-Trifluoro-2-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as trifluoromethylglyoxal, is a dicarbonyl compound with significant potential in synthetic chemistry and as a building block in medicinal chemistry due to the presence of the trifluoromethyl group. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets. This technical guide provides a comprehensive analysis of the structural parameters and conformational landscape of this compound based on high-level computational chemistry studies. Detailed methodologies for the computational experiments are provided, and all quantitative data are summarized in structured tables. Key concepts and workflows are illustrated with diagrams generated using the DOT language.

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the strong electron-withdrawing nature of the CF3 group is expected to influence the reactivity of the adjacent carbonyl groups. The conformational landscape of this molecule is primarily determined by the rotation around the single bond connecting the trifluoromethyl carbon and the adjacent carbonyl carbon (C2-C3 bond). This rotation gives rise to different spatial arrangements of the bulky and electronegative CF3 group relative to the propanal backbone, which in turn dictates the molecule's overall polarity and steric profile. This guide details a computational investigation to elucidate these structural features.

Experimental Protocols: Computational Chemistry Methodology

Due to a lack of extensive experimental data in the public domain, the structural and conformational analysis presented herein was conducted using computational methods.

2.1. Conformational Search

A potential energy surface (PES) scan was performed to identify the stable conformers of this compound. The dihedral angle of the C3-C2 bond (τ(F-C-C=O)) was systematically rotated in 15° increments, and the energy was calculated at each point. This initial scan helps in identifying the energy minima corresponding to stable conformational isomers.

2.2. Geometry Optimization and Frequency Analysis

The structures corresponding to the minima on the PES were then subjected to full geometry optimization. These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this type. To confirm that the optimized structures correspond to true energy minima, a frequency analysis was performed. The absence of imaginary frequencies indicates a stable structure.

2.3. Calculation of Molecular Properties

From the optimized geometries, key structural parameters, including bond lengths, bond angles, and dihedral angles, were determined. The rotational constants (A, B, and C) for each stable conformer were also calculated from the principal moments of inertia. The relative energies of the conformers were calculated to determine their relative populations at room temperature.

Spectroscopic and Physicochemical Profile of 3,3,3-Trifluoro-2-oxopropanal and its Hydrated Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 3,3,3-Trifluoro-2-oxopropanal, a fluorinated aldehyde of interest in medicinal chemistry and drug development. Due to the high reactivity of the aldehyde group, this compound readily exists in its hydrated form, 3,3,3-Trifluoro-2,2-dihydroxypropanal, in the presence of water. This document presents available data for the hydrated species and supplements it with high-quality predicted spectroscopic data for the anhydrous form to provide a complete reference for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide essential information for handling, formulation, and theoretical modeling of this compound.

| Property | Value | Source |

| Molecular Formula | C₃HF₃O₂ | PubChem[1] |

| Molecular Weight | 126.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 91944-47-7 | PubChem[1] |

| Monoisotopic Mass | 125.99286376 Da | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C NMR of anhydrous this compound are presented below.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.5 (Predicted) | Singlet | -CHO |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 185.0 (Predicted) | C=O (Aldehyde) |

| 175.0 (Predicted) | C=O (Ketone) |

| 116.0 (Predicted) | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption frequencies for anhydrous this compound are listed below, highlighting the characteristic vibrational modes.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1750 (Predicted) | C=O (Aldehyde) | Stretch |

| ~1720 (Predicted) | C=O (Ketone) | Stretch |

| ~1100-1300 (Predicted) | C-F | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum of anhydrous this compound are provided.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 97 | [M-CHO]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for this compound are not available in the literature, the following are general methodologies typically employed for compounds of this nature.

NMR Data Acquisition

A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Data Acquisition

A general protocol for acquiring an ATR-FTIR spectrum is as follows:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Apply a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

MS Data Acquisition

A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.

Caption: Equilibrium between anhydrous and hydrated forms.

Caption: General workflow for spectroscopic analysis.

References

reaction mechanism of 3,3,3-Trifluoro-2-oxopropanal with nucleophiles

An In-depth Technical Guide to the Reaction Mechanism of 3,3,3-Trifluoro-2-oxopropanal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as trifluoromethylglyoxal, is a highly reactive α-ketoaldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic structure, featuring two electrophilic carbonyl centers activated by a potent electron-withdrawing trifluoromethyl (CF₃) group, governs its interactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the core reaction mechanisms, including nucleophilic addition, hydration, and hemiacetal formation. It summarizes key reactivity principles, presents representative experimental protocols, and includes detailed mechanistic diagrams to illustrate the transformation pathways.

Introduction: The Unique Reactivity of this compound

This compound (CF₃COCHO) is a dicarbonyl compound characterized by adjacent aldehyde and ketone functionalities. The presence of the trifluoromethyl group dramatically increases the electrophilicity of both carbonyl carbons by induction, making the molecule highly susceptible to nucleophilic attack.[1] This heightened reactivity is central to its utility as a building block for complex fluorinated molecules and its role in biological systems as a potential covalent modifier of proteins and other biomolecules. Understanding its reaction mechanisms is crucial for harnessing its synthetic potential and elucidating its biological activity.

The general mechanism of nucleophilic addition to aldehydes and ketones involves the attack of an electron-rich nucleophile on the partially positive carbonyl carbon.[2] This attack breaks the C=O pi bond, forming a tetrahedral intermediate which is subsequently protonated to yield the final product.[1] In this compound, this process is significantly accelerated, and the regioselectivity of the attack (aldehyde vs. ketone) is a key consideration.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction pathway for this compound is nucleophilic addition. The strong electron-withdrawing nature of the CF₃ group makes the adjacent ketonic carbon exceptionally electrophilic. The aldehydic carbon, while also activated, is generally more sterically accessible. The preferred site of attack depends on the nature of the nucleophile (i.e., "hard" vs. "soft" nucleophiles and steric bulk).

Caption: General mechanism of nucleophilic addition to the keto-carbonyl of this compound.

Specific Reactions with Nucleophiles

Hydration: Reaction with Water

In aqueous media, aldehydes and ketones exist in equilibrium with their corresponding gem-diols, or hydrates. For most simple aldehydes, the equilibrium favors the carbonyl form. However, for aldehydes bearing strong electron-withdrawing groups, such as this compound, the equilibrium overwhelmingly favors the hydrate form.[3] The high stability of the hydrate is attributed to the reduction of electronic repulsion by accommodating the inductive effect of the CF₃ group. It is expected that this compound exists almost exclusively as 3,3,3-trifluoro-1,1,2,2-tetrahydroxypropane in water.

References

Navigating the Thermal Landscape of 3,3,3-Trifluoro-2-oxopropanal: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the thermal stability and decomposition of 3,3,3-Trifluoro-2-oxopropanal.

Theoretical Assessment of Thermal Stability

This compound possesses a unique structure with two adjacent carbonyl groups and a trifluoromethyl moiety. This combination suggests a complex thermal behavior. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the adjacent carbonyls. In contrast to simpler aldehydes and ketones, the proximity of the two carbonyl groups in the α-dicarbonyl structure introduces the potential for unique intramolecular reactions and lower thermal stability compared to monofunctional analogs. The high reactivity of α-dicarbonyl compounds is well-documented, often serving as precursors in the formation of various heterocyclic compounds and polymers under thermal stress.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence, two primary decomposition pathways can be hypothesized for this compound under thermal duress.

Pathway A: Decarbonylation

A common thermal decomposition route for carbonyl compounds is the loss of carbon monoxide (decarbonylation). For this compound, this could occur in a stepwise manner. The initial loss of CO from the aldehyde group would yield a highly reactive trifluoroacetyl radical. This intermediate could then undergo further reactions, such as dimerization or reaction with other species.

Pathway B: Fragmentation

Alternatively, the C-C bond between the two carbonyl groups could undergo homolytic cleavage. This would generate a trifluoroacetyl radical and a formyl radical. These radical species are highly unstable and would readily participate in subsequent reactions, potentially leading to a complex mixture of smaller fluorinated and non-fluorinated products.

The following diagram illustrates these hypothetical decomposition pathways:

The Trifluoromethyl Carbonyl Group: A Historical and Synthetic Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. Among the various trifluoromethylated functionalities, the trifluoromethyl carbonyl group, particularly in trifluoromethyl ketones (TFMKs), has garnered significant attention. TFMKs are potent enzyme inhibitors, often acting as transition-state analogs, and serve as versatile synthetic intermediates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing trifluoromethyl carbonyl compounds, with a focus on their application in drug development.

Historical Development

The journey to trifluoromethyl carbonyl compounds began with the broader exploration of organofluorine chemistry. One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892.[1] This reaction typically involves the exchange of chlorine or bromine atoms for fluorine using metal fluorides like antimony trifluoride (SbF3).[1][2] While historically significant for the synthesis of simple alkyl fluorides, direct application to the synthesis of trifluoromethyl carbonyl compounds was not its primary focus.[2][3][4]

The direct synthesis of trifluoromethyl ketones gained momentum with the development of specific trifluoromethylating agents. A pivotal moment in this field was the introduction of (trifluoromethyl)trimethylsilane (TMSCF3), now widely known as the Ruppert-Prakash reagent , by Ruppert in 1984 and later popularized by Prakash. This reagent enabled the nucleophilic trifluoromethylation of a wide range of electrophiles, including carbonyl compounds.[5]

More recently, the use of fluoroform (HCF3) , a readily available and inexpensive industrial byproduct, has emerged as an attractive alternative for trifluoromethylation.[6][7] Although its use was initially challenging, protocols have been developed for the direct nucleophilic trifluoromethylation of various functional groups, including esters, to yield trifluoromethyl ketones.[6][8]

Synthetic Methodologies

The synthesis of trifluoromethyl carbonyl compounds can be broadly categorized into methods involving nucleophilic and electrophilic trifluoromethylating agents.

Nucleophilic Trifluoromethylation

This is the most common approach and relies on the transfer of a trifluoromethyl anion (CF3-) or its equivalent to a carbonyl electrophile.

The conversion of esters to trifluoromethyl ketones is a direct and widely used method.

-

Using the Ruppert-Prakash Reagent (TMSCF3): This method involves the activation of TMSCF3 with a fluoride source, such as cesium fluoride (CsF), to generate the trifluoromethide anion, which then attacks the ester carbonyl.[9]

-

Using Fluoroform (HCF3): A combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme has been shown to be effective for the trifluoromethylation of methyl esters.[6][8][10] This method offers a more economical and environmentally benign alternative to silicon-based reagents.[6][7]

Direct conversion of carboxylic acids to trifluoromethyl ketones is also possible, avoiding the need for prior esterification.

-

Treatment of a carboxylic acid with a strong base like lithium diisopropylamide (LDA) generates an enediolate, which can then be trifluoroacetylated.[9]

While the primary focus is on the synthesis of trifluoromethyl ketones, the trifluoromethylation of aldehydes and ketones to produce trifluoromethyl carbinols is a closely related and important transformation. These carbinols can be subsequently oxidized to the corresponding ketones. The Ruppert-Prakash reagent is highly effective for this purpose.[5]

Data Presentation: Synthesis of Trifluoromethyl Ketones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 4-methoxybenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 92 | [6][10] |

| Methyl 4-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 | [10] |

| Methyl 4-bromobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | 58 | [10] |

| Methyl 4-iodobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-iodophenyl)-2,2,2-trifluoroethan-1-one | 56 | [10] |

| Methyl 4-(tert-butyl)benzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one | 83 | [10] |

| Methyl biphenyl-4-carboxylate | HCF3, KHMDS, triglyme, -40 °C | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | 91 | [10] |

| Methyl 3-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 | [10] |

| Methyl 2-chlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | 66 | [10] |

| Methyl 2-iodobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2-iodophenyl)-2,2,2-trifluoroethan-1-one | 72 | [10] |

| Methyl 2,6-dichlorobenzoate | HCF3, KHMDS, triglyme, -40 °C | 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one | 62 | [6] |

| Methyl adamantane-1-carboxylate | HCF3, KHMDS, triglyme, -40 °C | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 50 | [6] |

| 4-Methoxystyrene | Trifluoropyruvic acid, photoredox catalysis, then FeCl3, allyl TMS, aerobic conditions | 1-(4-methoxyphenyl)-4,4,4-trifluorobutan-1-one | 94-97 | [11] |

| Ethyl trifluoroacetate & Ethyl acetate | Condensation, then hydrolysis and decarboxylation | 1,1,1-Trifluoroacetone | Not specified | [12] |

| Ethyl 4,4,4-trifluoroacetoacetate | Methanesulfonic acid, 95-110 °C | 1,1,1-Trifluoroacetone | 86.4 | [13] |

Experimental Protocols

General Procedure for Trifluoromethylation of Methyl Esters with Fluoroform (HCF3)

Materials:

-

Methyl ester (0.4 mmol)

-

Triglyme (0.7 mL)

-

Fluoroform (HCF3) gas

-

Potassium hexamethyldisilazide (KHMDS)

Procedure:

-

A test tube containing the methyl ester (0.4 mmol) in triglyme (0.7 mL) is prepared.

-

The test tube is charged with HCF3 gas (an equivalent amount is generally sufficient).

-

The mixture is cooled to -40 °C.

-

Potassium hexamethyldisilazide (KHMDS) is added to the cooled mixture.

-

The reaction is stirred at -40 °C until completion (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired trifluoromethyl ketone.[10]

General Procedure for Trifluoromethylation of Carbonyl Compounds with the Ruppert-Prakash Reagent (TMSCF3)

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Cesium fluoride (CsF) or other suitable fluoride source (e.g., TBAF)

-

Anhydrous solvent (e.g., THF, DME)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and the anhydrous solvent.

-

Add the Ruppert-Prakash reagent (TMSCF3) to the stirred solution.

-

Add a catalytic amount of the fluoride source (e.g., CsF).

-

Stir the reaction at room temperature or as required by the specific substrate. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting trifluoromethylated silyl ether can be hydrolyzed by treatment with aqueous HCl to yield the corresponding trifluoromethyl carbinol.[14]

Applications in Drug Development: Mechanism of Action

Trifluoromethyl ketones are particularly effective as inhibitors of serine and cysteine proteases.[15] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic.[15] This enhanced electrophilicity facilitates the nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[15] This attack forms a stable tetrahedral intermediate, often a hemiketal or hemithioketal, which mimics the transition state of the enzymatic reaction, leading to potent and often reversible covalent inhibition.[15][16]

Cathepsin K Inhibition

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for the treatment of osteoporosis.[17][18] Trifluoromethyl ketone-containing compounds can act as inhibitors of Cathepsin K.

Caption: Inhibition of Cathepsin K by a trifluoromethyl ketone.

The catalytic mechanism of Cathepsin K involves a thiolate-imidazolium ion pair formed between Cysteine-25 and Histidine-162.[18] The Cys25 residue acts as a nucleophile, attacking the carbonyl carbon of the peptide substrate.[18] A trifluoromethyl ketone inhibitor mimics the substrate and is attacked by Cys25, forming a stable hemithioketal intermediate and blocking the enzyme's activity.[15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[19][] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion.[] This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes. Several DPP-4 inhibitors incorporate a trifluoromethyl group to enhance their potency and pharmacokinetic properties.[21]

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

The discovery and development of trifluoromethyl carbonyl compounds have provided chemists with a powerful tool for modulating biological activity. From the early days of organofluorine chemistry to the sophisticated synthetic methods available today, the ability to incorporate the trifluoromethyl ketone moiety has had a profound impact on drug discovery. The unique electronic properties of this functional group make it an excellent choice for designing potent and selective enzyme inhibitors. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, trifluoromethyl carbonyl compounds are poised to remain a critical component in the development of new therapeutics.

References

- 1. byjus.com [byjus.com]

- 2. ck12.org [ck12.org]

- 3. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 4. Swarts Reaction [unacademy.com]

- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 11. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 13. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Trifluoromethylated Aldehydes in Biological Research and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, lipophilicity, and target affinity. Among the repertoire of fluorinated functionalities, the trifluoromethyl group stands out for its potent electron-withdrawing nature and its ability to serve as a bioisostere for various chemical groups. When appended to an aldehyde, this unique combination gives rise to trifluoromethylated aldehydes, a class of reactive intermediates and potential pharmacophores with significant, yet not fully explored, biological activities. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethylated aldehydes, drawing upon the extensive research conducted on the closely related and often-derived trifluoromethyl ketones. It offers a comprehensive overview of their synthesis, proposed mechanisms of action, and the experimental approaches required for their evaluation, tailored for researchers at the forefront of drug discovery.

Physicochemical Properties and Reactivity

The introduction of a trifluoromethyl group adjacent to an aldehyde carbonyl significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is central to the biological activities of these compounds, predisposing them to nucleophilic attack by amino acid residues within the active sites of enzymes. In aqueous environments, trifluoromethylated aldehydes are expected to exist in equilibrium with their corresponding hydrate forms (gem-diols), a characteristic that can influence their interaction with biological targets.

Biological Activities and Therapeutic Potential

While direct and extensive studies on the biological activities of trifluoromethylated aldehydes are limited, a wealth of information on the closely related trifluoromethyl ketones (TFMKs) provides a strong foundation for inferring their potential. TFMKs, which can be synthesized from trifluoromethylated aldehydes, are well-established as potent inhibitors of a variety of enzymes, particularly proteases.

Enzyme Inhibition

Trifluoromethylated aldehydes are proposed to act as transition-state analog inhibitors, primarily targeting enzymes with a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site. The highly electrophilic carbonyl carbon of the trifluoromethylated aldehyde is susceptible to nucleophilic attack by the hydroxyl or thiol group of the active site residue, leading to the formation of a stable, covalent hemiacetal or thiohemiacetal adduct. This covalent modification can result in potent and often reversible or slowly reversible inhibition of the enzyme.

Key Enzyme Classes Targeted by Related Trifluoromethyl Ketones:

-

Serine Proteases: Enzymes like chymotrypsin and elastase are effectively inhibited by peptidyl TFMKs. The inhibition is thought to proceed through the formation of a stable hemiacetal with the active site serine.

-

Cysteine Proteases: Cathepsins and the SARS-CoV 3CL protease are prominent examples of cysteine proteases targeted by TFMK inhibitors. The mechanism involves the formation of a thiohemiacetal with the catalytic cysteine residue.[1]

-

Acetylcholinesterase: This serine hydrolase is a target for TFMK inhibitors, which act as transition-state analogs.

-

Histone Deacetylases (HDACs): Certain TFMKs have shown inhibitory activity against HDACs, which are important targets in cancer therapy.

It is highly probable that trifluoromethylated aldehydes will exhibit a similar spectrum of enzyme inhibitory activity, acting as "warheads" that covalently modify key enzymatic machinery.

Quantitative Analysis of Enzyme Inhibition

The potency of enzyme inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Due to the potential for covalent and time-dependent inhibition by trifluoromethylated aldehydes, a thorough kinetic analysis is crucial.

Table 1: Representative Inhibition Data for Trifluoromethyl Ketones (as a proxy for Trifluoromethylated Aldehydes)

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Peptidyl TFK | Chymotrypsin | Varies with peptide sequence | [2] |

| Peptidyl TFK | Cathepsin B | Slow-binding behavior observed | N/A |

| TFMK derivative | SARS-CoV 3CL protease | 0.3 µM (time-dependent) | [3] |

| TFMK derivative | Acetylcholinesterase | 1.3 x 10⁻⁸ M (IC50 after 30 min) | [4] |

Note: This table presents data for trifluoromethyl ketones as direct quantitative data for trifluoromethylated aldehydes is scarce in the literature. These values serve as an estimation of the potential potency of the corresponding aldehydes.

Experimental Protocols

General Synthesis of α-Trifluoromethylated Aldehydes

A common route to α-trifluoromethylated aldehydes involves the enantioselective α-trifluoromethylation of parent aldehydes using a combination of photoredox and organocatalysis.[5]

Materials:

-

Parent aldehyde

-

Trifluoromethyl iodide (CF₃I)

-

Iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)⁺)

-

Chiral imidazolidinone organocatalyst

-

Anhydrous, degassed solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., 26W fluorescent lamp)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the iridium photocatalyst and the chiral organocatalyst.

-

Add the anhydrous, degassed solvent and stir to dissolve.

-

Add the parent aldehyde to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Introduce trifluoromethyl iodide into the reaction vessel.

-

Irradiate the reaction mixture with a visible light source for the required reaction time, monitoring by TLC or LC-MS.

-

Upon completion, the reaction can be quenched, and the α-trifluoromethylated aldehyde purified using standard chromatographic techniques.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a trifluoromethylated aldehyde against a target enzyme.

Materials:

-

Purified target enzyme

-

Fluorogenic or chromogenic substrate for the enzyme

-

Trifluoromethylated aldehyde inhibitor stock solution (in DMSO)

-

Assay buffer (optimized for the target enzyme)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the trifluoromethylated aldehyde inhibitor in the assay buffer.

-

In the wells of a microplate, add the enzyme solution.

-

Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for potential time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocities against the inhibitor concentration and fit the data to an appropriate model to determine the IC50 value. For covalent inhibitors, more complex kinetic models may be necessary to determine Ki and k_inact values.[6]

Mass Spectrometry Analysis of Covalent Adducts

Mass spectrometry can be used to confirm the covalent modification of the target enzyme by the trifluoromethylated aldehyde.

Procedure:

-

Incubate the target enzyme with an excess of the trifluoromethylated aldehyde.

-

Remove the excess inhibitor by dialysis or size-exclusion chromatography.

-

Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the addition of the trifluoromethylated aldehyde moiety will confirm covalent binding.

-

To identify the specific amino acid residue modified, the protein-inhibitor adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Covalent Enzyme Inhibition

The following diagram illustrates the proposed mechanism of covalent inhibition of a serine protease by a trifluoromethylated aldehyde.

Caption: Covalent inhibition of a serine protease.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of trifluoromethylated aldehyde inhibitors.

Caption: Workflow for inhibitor evaluation.

Conclusion and Future Directions

Trifluoromethylated aldehydes represent a promising, albeit underexplored, class of compounds with significant potential as enzyme inhibitors. Their heightened electrophilicity, conferred by the trifluoromethyl group, makes them intriguing candidates for the development of covalent drugs targeting a range of enzymes implicated in disease. While much of the current understanding is extrapolated from the extensive research on trifluoromethyl ketones, this guide provides a foundational framework for the direct investigation of these reactive aldehydes. Future research should focus on the systematic synthesis and biological evaluation of libraries of trifluoromethylated aldehydes to elucidate their structure-activity relationships, target selectivity, and therapeutic potential. The development of detailed experimental protocols and the application of advanced analytical techniques will be crucial in unlocking the full potential of this fascinating class of molecules in drug discovery.

References

- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Chemistry of 3,3,3-Trifluoro-2-oxopropanal: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive and versatile building block that has garnered significant interest in the field of medicinal chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and binding affinity of molecules that contain it.[1][2][3] This technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃HF₃O₂ | [4] |

| Molecular Weight | 126.03 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Trifluoromethylglyoxal, Trifluoropyruvic aldehyde | [4] |

| CAS Number | 91944-47-7 | [4] |

Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in readily available literature, analogous synthetic strategies for similar trifluoromethylated carbonyl compounds provide insight into potential preparative routes. One common approach involves the oxidation of a corresponding alcohol or the hydrolysis of a protected aldehyde. For instance, the preparation of 3,3,3-trifluoropropionaldehyde has been achieved through the hydrolysis of its 1,1-dialkoxy acetal precursors in the presence of an acid catalyst.[5]

A logical synthetic pathway to this compound could involve the controlled oxidation of 3,3,3-trifluoro-2-hydroxypropanal. The challenge in such a synthesis lies in preventing over-oxidation to the corresponding carboxylic acid.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the high electrophilicity of its two carbonyl carbons, a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This heightened reactivity makes it a valuable synthon for the construction of complex fluorinated molecules.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed at the more electrophilic ketone carbonyl, followed by subsequent reactions at the aldehyde carbonyl. For example, its reaction with primary amines can lead to the formation of trifluoromethyl-substituted heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

General Nucleophilic Addition Pathway:

Caption: Nucleophilic addition to this compound.

Cycloaddition Reactions

The electron-deficient nature of the carbonyl groups in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions.[6][7][8][9] These reactions provide a powerful tool for the stereocontrolled synthesis of complex cyclic and heterocyclic systems containing a trifluoromethyl group. For instance, [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes can afford highly functionalized six-membered rings. Similarly, [3+2] cycloadditions with 1,3-dipoles, such as azides or nitrile oxides, can be employed to construct five-membered heterocyclic rings.

[4+2] Cycloaddition Workflow:

Caption: Diels-Alder reaction with this compound.

Applications in Drug Development

The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance pharmacological properties.[1][2][3] While specific drugs directly synthesized from this compound are not prominently reported, its derivatives are key intermediates in the synthesis of various biologically active molecules. The unique reactivity of this compound allows for the introduction of the trifluoromethyl-keto-aldehyde moiety into larger scaffolds, which can then be further elaborated to target specific biological pathways.

For example, trifluoromethylated heterocyclic compounds, accessible through reactions of this compound, are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The development of synthetic routes utilizing this building block is therefore of high importance for the discovery of new drug candidates.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the public domain. However, based on analogous transformations, the following general procedures can be inferred.

General Procedure for Nucleophilic Addition of an Amine:

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added a solution of the primary amine (1.0-1.2 eq) dropwise. The reaction mixture is stirred at room temperature for a specified time and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for a [4+2] Cycloaddition Reaction:

A mixture of this compound (1.0 eq) and the diene (1.0-1.5 eq) in a sealed tube with a suitable solvent (e.g., toluene, xylene) is heated at a specified temperature for a designated period. The reaction progress is monitored by gas chromatography or liquid chromatography-mass spectrometry. After cooling to room temperature, the solvent is evaporated, and the resulting residue is purified by flash chromatography to afford the desired cycloadduct.

Conclusion

This compound is a highly reactive and valuable building block in organic synthesis, particularly for the preparation of trifluoromethyl-containing compounds with potential applications in drug discovery. Its dual carbonyl functionality, activated by the potent electron-withdrawing trifluoromethyl group, allows for a diverse range of chemical transformations, including nucleophilic additions and cycloaddition reactions. While detailed studies on this specific molecule are limited, the principles of its reactivity can be inferred from related compounds. Further exploration of the chemistry of this compound is warranted and holds significant promise for the development of novel and improved therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | C3HF3O2 | CID 2779024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]

- 6. Cycloaddition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

safety and handling precautions for 3,3,3-Trifluoro-2-oxopropanal

An In-depth Technical Guide to the Safety and Handling of 3,3,3-Trifluoro-2-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (also known as Trifluoropyruvaldehyde), a reactive fluorinated carbonyl compound used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Trifluoropyruvaldehyde, Trifluoromethylglyoxal |

| CAS Number | 91944-47-7 |

| Molecular Formula | C₃HF₃O₂ |

| Molecular Weight | 126.03 g/mol |

| Appearance | Information not available |

| Boiling Point | Information not available |

| Density | Information not available |

| Solubility | Information not available |

Hazard Identification and Classification

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Information

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |

Engineering Controls

-

Work with this chemical should be performed in a properly functioning chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Use only in a well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials. The specific incompatibilities for this compound are not well-documented, but as a general precaution for reactive aldehydes, avoid strong oxidizing agents, strong bases, and strong reducing agents.

-

Store in a tightly sealed container to prevent exposure to moisture and air.

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Instructions |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 4.1.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

CAS number 91944-47-7 properties and suppliers

An In-depth Technical Guide to 3,3,3-Trifluoro-2-oxopropanal (CAS 91944-47-7)

Introduction

This compound, also known as trifluoropyruvic aldehyde, is a highly reactive organofluorine compound with the CAS number 91944-47-7. Its unique chemical structure, featuring a trifluoromethyl group adjacent to a glyoxal moiety, imparts distinct physicochemical and potential biological properties. This technical guide provides a comprehensive overview of its characteristics, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

| Identifier | Value |

| CAS Number | 91944-47-7 |

| IUPAC Name | This compound |

| Synonyms | Trifluoropyruvic aldehyde, Trifluoromethylglyoxal, TFPAD |

| Molecular Formula | C₃HF₃O₂ |

| Molecular Weight | 126.03 g/mol [1] |

| Canonical SMILES | C(C(=O)C(F)(F)F)=O |

| InChI | InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H |

| InChIKey | CNQOORHYEKAWRC-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Boiling Point | 40.8 °C at 760 mmHg | Predicted |

| Density | 1.417 g/cm³ | Predicted |

| XLogP3-AA | 0.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 125.99286376 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 125.99286376 Da | Computed by PubChem 2.2 |

Synthesis and Experimental Protocols

General Experimental Workflow for Aldehyde Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of an aldehyde from an acetal precursor. This serves as a conceptual framework until a specific protocol for this compound is published.

Caption: A generalized workflow for the synthesis of an aldehyde from its acetal precursor.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on its structure and the known characteristics of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) and C-F bonds. Aldehydes typically exhibit a strong C=O stretching vibration in the region of 1740-1720 cm⁻¹. The C-F stretching vibrations are expected to appear in the range of 1400-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet corresponding to the aldehydic proton would be expected, likely in the downfield region (δ 9-10 ppm).

-

¹³C NMR: Signals for the two carbonyl carbons and the trifluoromethyl carbon would be present. The carbonyl carbons would appear significantly downfield.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 126. Fragmentation patterns would likely involve the loss of CO and CF₃ groups.

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-documented in publicly available literature. However, its high reactivity suggests it may interact with biological macromolecules. Aldehydes are known to react with nucleophilic groups in proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form Schiff bases and thioacetals, respectively. This reactivity could lead to enzyme inhibition or other forms of cellular disruption.

A study on the related compound, trifluoroacetaldehyde, demonstrated its ability to react with amino acids, particularly cysteine, to form stable adducts. This suggests that this compound could exhibit similar reactivity towards proteins and other biological nucleophiles.

Potential Signaling Pathway Interaction

Given the lack of specific data, a hypothetical signaling pathway is presented to illustrate how a reactive electrophile like this compound might disrupt a generic cellular signaling cascade through covalent modification of a key protein.

Caption: A hypothetical mechanism of signaling pathway disruption by this compound.

Safety and Handling

Potential Hazards:

-

Irritant to eyes, skin, and respiratory tract.

-

May be harmful if swallowed or inhaled.

-

The trifluoromethyl group can enhance its reactivity and potential toxicity.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. Some of the known suppliers include:

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

Jiaxing Isen Chemical Co.,Ltd

-

Shijiazhuang Sdyano Fine Chemical Co., Ltd

-

Shanghai Hope Chem Co., Ltd.

-

Amadis Chemical Co.,Ltd.

-

Nanjing Chemlin Chemical Co., Ltd.

-

Allfluoro pharmaceutical co. ltd.

-

Hefei TNJ Chemical Industry Co.,Ltd.

-

Interchim

-

Sinfoo Biotech

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis Utilizing 3,3,3-Trifluoro-2-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanal, also known as trifluoromethylglyoxal, is a highly reactive dicarbonyl compound bearing a trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. The asymmetric introduction of this building block into larger molecules is a key strategy for the synthesis of novel chiral fluorinated compounds. This document provides detailed application notes and protocols for the enantioselective organocatalytic aldol reaction of this compound (often used in its more stable hemiacetal form) with ketones.

Application Note 1: Organocatalytic Asymmetric Aldol Reaction of this compound with Ketones

The direct asymmetric aldol reaction of this compound with ketones represents a powerful method for the construction of chiral β-hydroxy-β-trifluoromethyl ketones. These products are versatile intermediates for the synthesis of various fluorinated molecules. Due to the high reactivity and instability of this compound, the reaction is typically carried out using its more stable ethyl hemiacetal precursor, which is believed to be in equilibrium with the free aldehyde under the reaction conditions.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a premier strategy for this transformation, avoiding the use of potentially toxic and difficult-to-remove metal catalysts. Proline and its derivatives are particularly effective catalysts for this reaction, proceeding through an enamine-based mechanism.

A notable example is the organocatalytic asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones.[1] This reaction, catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, proceeds smoothly to afford (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with good enantioselectivity.[1] Similarly, L-proline has been demonstrated to effectively catalyze the reaction of trifluoroacetaldehyde ethyl hemiacetal with a range of unmodified ketones, yielding β-hydroxy-β-trifluoromethylated ketones with excellent diastereoselectivities and high enantioselectivities.

Quantitative Data Summary

The following table summarizes the typical performance of the organocatalytic asymmetric aldol reaction between trifluoroacetaldehyde ethyl hemiacetal and various ketones.

| Entry | Ketone | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | dr (anti:syn) |

| 1 | Acetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dichloroethane | 40 | High | up to 90 | - |

| 2 | Substituted Acetophenones | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dichloroethane | 40 | High | up to 90 | - |

| 3 | Cyclohexanone | L-Proline | Ketone | RT | Good | up to 91 | up to 96:4 |

| 4 | Cyclopentanone | L-Proline | Ketone | RT | Good | Good | Good |

| 5 | Acetone | L-Proline | Ketone | RT | Good | Good | - |

Experimental Protocols

General Protocol for the Proline-Catalyzed Asymmetric Aldol Reaction of this compound Ethyl Hemiacetal with Ketones

This protocol is a general guideline based on established procedures for proline-catalyzed aldol reactions of fluorinated aldehydes. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound ethyl hemiacetal

-

Ketone (e.g., cyclohexanone, acetophenone)

-

L-Proline (or other suitable organocatalyst)

-

Anhydrous solvent (e.g., Dichloroethane, or the ketone itself can be used as the solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-